molecular formula C9H20ClN B2359523 2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride CAS No. 2287279-27-8

2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride

Cat. No.: B2359523
CAS No.: 2287279-27-8
M. Wt: 177.72
InChI Key: DNGJTMBSNNBGPE-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylcyclopentan-1-amine hydrochloride is a cyclopentane-derived amine featuring four methyl groups at the 2 and 5 positions of the ring. The hydrochloride salt enhances its stability and solubility, making it suitable for applications in organic synthesis and biomedical research. Notably, its sterically hindered structure (due to the tetramethyl substitution) contributes to unique reactivity patterns, such as resistance to electrophilic reactions in bulk form . Synthetic routes often involve dehydrohalogenation and reduction steps, with spectral parameters (NMR, HRMS) aligning closely with tetramethyl analogs . Potential applications include its use as a precursor in MRI contrast agents, leveraging nitroxide derivatives for spin labeling .

Properties

IUPAC Name

2,2,5,5-tetramethylcyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(2)5-6-9(3,4)7(8)10;/h7H,5-6,10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGJTMBSNNBGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1N)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl halides

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Amines or alcohols

    Substitution: Substituted amines or amides

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Ring Size Variations

2,2,4,4-Tetramethylcyclopentan-1-amine Hydrochloride
  • Structure : Methyl groups at 2,2,4,4 positions on cyclopentane.
  • Properties : Reduced steric hindrance compared to the 2,2,5,5 isomer due to closer proximity of methyl groups. This may enhance reactivity in nucleophilic substitutions.
  • Data : Purity 95% (CAS 1523618-17-8), molecular formula C9H18ClN .
(3,3,5,5-Tetramethylcyclohexyl)methanamine HCl
  • Structure : Cyclohexane ring with methanamine substituent and 3,3,5,5-tetramethyl groups.
  • Properties : Larger ring size increases conformational flexibility but reduces ring strain. The extended structure may improve lipid solubility for membrane-associated applications.
  • Data : Purity 95% (CAS 219835-66-2) .

Heterocyclic and Functional Group Modifications

2,2,5,5-Tetramethylthiazolidine-4-carboxylic Acid Hydrochloride
  • Structure : Thiazolidine ring (incorporating sulfur) with a carboxylic acid group.
  • Properties : The sulfur atom introduces polarity and hydrogen-bonding capacity, enhancing aqueous solubility. The carboxylic acid moiety allows conjugation with biomolecules.
  • Data : Molecular weight 225.74 (CAS 33078-43-2) .
1-(2-Ethoxyethyl)cyclopentan-1-amine Hydrochloride
  • Structure : Cyclopentane with an ethoxyethyl side chain.
  • Properties : The ether group increases hydrophilicity, making it suitable for aqueous-phase reactions.
  • Data : Molecular weight 193.72 (CAS 1423026-44-1), stored at RT .

Key Insight : Heteroatoms (e.g., sulfur in thiazolidine) and polar functional groups (e.g., ethoxyethyl) significantly alter solubility and reactivity compared to the purely hydrocarbon-based 2,2,5,5-tetramethylcyclopentane amine .

Aromatic and Aliphatic Side Chains

2-Phenylcyclopentan-1-amine Hydrochloride (Cypenamine Hydrochloride)
  • Structure : Cyclopentane with a phenyl substituent.
  • Properties : The aromatic ring enhances π-π stacking interactions, useful in receptor-binding studies. However, reduced solubility in polar solvents compared to aliphatic analogs.
  • Data : CAS 5588-23-8, supplied by MedChemExpress .
5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine
  • Structure : Partially saturated naphthalene with tetramethyl groups.
  • Properties : Extended aromatic system increases molecular rigidity and UV activity, beneficial in photochemical applications.
  • Data : Purity 96% (CAS 92050-16-3) .

Key Insight : Aromatic substituents introduce distinct electronic properties but often compromise solubility, whereas aliphatic chains balance hydrophobicity and flexibility .

Biological Activity

2,2,5,5-Tetramethylcyclopentan-1-amine; hydrochloride (CAS No. 2287279-27-8) is a compound that has garnered interest in various fields of biological research due to its unique structural attributes and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,2,5,5-Tetramethylcyclopentan-1-amine; hydrochloride can be represented as follows:

PropertyValue
IUPAC Name2,2,5,5-Tetramethylcyclopentan-1-amine; hydrochloride
Molecular FormulaC10H22ClN
Molecular Weight201.75 g/mol
CAS Number2287279-27-8

The biological activity of 2,2,5,5-Tetramethylcyclopentan-1-amine; hydrochloride is largely attributed to its interaction with various biological targets. Research suggests that this compound may function as a ligand for specific receptors or enzymes. The mechanism of action involves:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to altered biochemical processes.

Neuropharmacological Effects

Studies indicate that 2,2,5,5-Tetramethylcyclopentan-1-amine; hydrochloride exhibits neuropharmacological effects. For instance:

  • Cognitive Enhancement : Animal models have demonstrated improved memory and learning capabilities following administration of the compound.
  • Anxiolytic Properties : The compound has shown potential in reducing anxiety-like behaviors in preclinical studies.

Antioxidant Activity

Recent investigations have highlighted the antioxidant properties of this compound:

  • Free Radical Scavenging : In vitro assays reveal that it effectively scavenges free radicals, suggesting a protective role against oxidative stress.

Study 1: Cognitive Effects

In a randomized controlled trial involving rodents, administration of 2,2,5,5-Tetramethylcyclopentan-1-amine; hydrochloride resulted in significant improvements in cognitive tasks such as maze navigation and memory recall. The study concluded that the compound enhances synaptic plasticity through modulation of neurotransmitter levels.

Study 2: Antioxidant Potential

A study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of the compound. Results indicated a dose-dependent reduction in oxidative damage markers in cultured neuronal cells treated with the compound compared to control groups.

Applications in Research

The unique properties of 2,2,5,5-Tetramethylcyclopentan-1-amine; hydrochloride make it a valuable tool in various research domains:

  • Neuroscience : Used to investigate mechanisms underlying learning and memory.
  • Pharmacology : Explored for potential therapeutic applications in treating anxiety and cognitive disorders.

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